1,2,5-Oxadiazole-3-carboximidamide,4-chloro-N-hydroxy-
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Overview
Description
1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- is a heterocyclic compound that contains an oxadiazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: The industrial production of 1,2,5-oxadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Substitution reactions can introduce new substituents to the oxadiazole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution can introduce various functional groups to the oxadiazole ring.
Scientific Research Applications
1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- involves its interaction with specific molecular targets. For example, as an inhibitor of indoleamine 2,3-dioxygenase, it binds to the catalytically active heme iron, thereby inhibiting the enzyme’s activity . This inhibition can lead to decreased levels of kynurenine, a metabolite involved in immune suppression and tumor growth .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and material science.
1,2,3-Oxadiazole: Less common but still studied for its unique properties.
Uniqueness: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Its ability to inhibit indoleamine 2,3-dioxygenase sets it apart from other oxadiazole derivatives, making it a valuable compound for research in cancer therapy and immune regulation .
Properties
Molecular Formula |
C3H3ClN4O2 |
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Molecular Weight |
162.53 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H3ClN4O2/c4-2-1(3(5)6-9)7-10-8-2/h9H,(H2,5,6) |
InChI Key |
LJDGNVOBLBDYQX-UHFFFAOYSA-N |
Isomeric SMILES |
C1(=NON=C1Cl)/C(=N\O)/N |
Canonical SMILES |
C1(=NON=C1Cl)C(=NO)N |
Origin of Product |
United States |
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